molecular formula C15H17N3O2 B028006 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate CAS No. 68808-54-8

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

Cat. No.: B028006
CAS No.: 68808-54-8
M. Wt: 271.31 g/mol
InChI Key: UXNRBAJNAWIPGF-UHFFFAOYSA-N
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Description

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (Trp-P-1 acetate, CAS 68808-54-8) is a heterocyclic aromatic amine (HAA) formed during the pyrolysis of amino acids and proteins in cooked meats and fish . Structurally, it consists of a pyridoindole core substituted with methyl and amino groups, with an acetate counterion (molecular formula: C₁₅H₁₇N₃O₂) . Trp-P-1 acetate is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to its mutagenic and DNA-damaging properties . It is frequently studied for its role in inducing apoptosis, necrosis, and inhibition of DNA repair mechanisms .

Properties

IUPAC Name

acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021416
Record name Trp-P-1 acetate
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75104-43-7, 68808-54-8
Record name 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?)
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Record name 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate
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Record name 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate
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Record name Trp-P-1 acetate
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Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
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Mechanism of Action

Result of Action

Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation. This suggests that it may have a significant impact on cellular health and function.

Action Environment

The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating.

Biochemical Analysis

Biochemical Properties

Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes. The nature of these interactions is complex and involves changes in molecular structures and functions.

Dosage Effects in Animal Models

The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes, suggesting that its effects could potentially vary with dosage.

Biological Activity

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, commonly referred to as Trp-P-1, is a compound that has garnered significant attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of Trp-P-1, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 68808-54-8
  • Structure :
CC O O Cc1nc N c C c2 nH c3ccccc3c12\text{CC O O Cc1nc N c C c2 nH c3ccccc3c12}

Trp-P-1 is recognized as a potent mutagen, particularly in the Ames test. Its biological activity primarily relates to its ability to form DNA adducts and induce apoptosis through various pathways.

Mutagenicity

Trp-P-1 has been shown to be highly mutagenic in several studies. It is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), leading to the formation of hydroxyamino derivatives that bind covalently to DNA, resulting in adduct formation. This process is considered a critical step in the initiation of carcinogenesis .

Induction of Apoptosis

Recent studies have demonstrated that Trp-P-1 triggers apoptosis in various cell types through the induction of DNA double-strand breaks (DSBs). The mechanism involves:

  • Inhibition of topoisomerase I activity.
  • Activation of caspase pathways leading to programmed cell death.
  • Phosphorylation of histone H2AX, a marker for DSBs .

Case Studies

  • Study on Rat Hepatocytes :
    • Objective : To investigate the cytotoxic effects of Trp-P-1 on primary cultured rat hepatocytes.
    • Findings : At high concentrations (30 µM), Trp-P-1 caused significant apoptosis characterized by nuclear condensation and activation of caspase-3. In contrast, lower concentrations (1 µM) increased oxidative DNA damage without triggering apoptosis .
  • Ames Test Results :
    • Trp-P-1 was found to induce mutations in Salmonella typhimurium strains, confirming its potential as a dietary mutagen found in cooked meats and fish .

Biological Activity Summary Table

Activity TypeDescriptionReferences
MutagenicityHighly mutagenic; induces mutations via DNA adduct formation
Apoptosis InductionTriggers apoptosis via DNA DSBs and caspase activation
CytotoxicityExhibits cytotoxic effects at high concentrations
CarcinogenicityIdentified as a dietary carcinogen linked to cooked protein sources

Implications for Health

The presence of Trp-P-1 in cooked foods raises concerns regarding its potential role in cancer development. Given its mutagenic properties and ability to induce apoptosis through harmful mechanisms, further research is essential to understand its impact on human health.

Scientific Research Applications

Mutagenicity Studies

Trp-P-1 is recognized for its high mutagenic potential, particularly in the Ames test, where it has been shown to induce mutations in bacterial strains following metabolic activation. This characteristic makes it a valuable tool for assessing mutagenic risks associated with dietary components.

Case Study :
Research has demonstrated that Trp-P-1 is present in cooked meats, particularly broiled fish and fried beef. Studies by Hosaka et al. (1981) and Ohgaki et al. (1984) indicate that the mutagen is formed during the cooking process, raising concerns about dietary exposure to mutagens from processed foods .

Food Safety and Toxicology

The presence of Trp-P-1 in food products has prompted investigations into its role as a food mutagen. It is classified as a carcinogen due to its ability to induce chromosomal anomalies in mammalian cells.

Data Table: Mutagenicity of Trp-P-1 in Different Foods

Food TypeDetection MethodReference
Broiled FishAmes TestHosaka et al., 1981
Fried BeefAmes TestOhgaki et al., 1984
Commercial Beef ExtractsHPLC AnalysisEisenbrand et al., 1993

Cancer Research

Trp-P-1 has been implicated in cancer research due to its mutagenic effects. It has been shown to cause morphological transformations in hamster embryo cells, indicating its potential role in carcinogenesis.

Research Findings :

  • The compound induced chromosomal anomalies in vitro, suggesting that it may contribute to the development of cancer through genetic alterations .
  • Long-term exposure studies are warranted to evaluate its carcinogenic potential fully, as current data primarily focus on short-term assays.

Regulatory Considerations

Due to its mutagenic properties, Trp-P-1 is subject to strict regulatory scrutiny. It is classified under various regulations concerning food safety and chemical exposure limits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trp-P-1 acetate belongs to the amino-γ-carboline subclass of HAAs. Its structural analogs, such as Trp-P-2 acetate, Glu-P-1, and PhIP, share overlapping toxicological profiles but exhibit distinct biochemical behaviors. Below is a detailed comparison:

Structural and Chemical Properties
Compound Name Chemical Structure Molecular Formula Key Substituents
Trp-P-1 acetate Pyrido[4,3-b]indole with 1,4-dimethyl and 3-amino C₁₅H₁₇N₃O₂ Methyl (C1, C4), amino (C3), acetate
Trp-P-2 acetate Pyrido[4,3-b]indole with 1-methyl and 3-amino C₁₄H₁₅N₃O₂ Methyl (C1), amino (C3), acetate
Glu-P-1 · HCl Dipyrido[1,2-a:3',2'-d]imidazole with 6-methyl C₁₁H₁₀N₄·HCl Methyl (C6), amino (C2)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazopyridine with phenyl and methyl C₁₃H₁₂N₄ Phenyl (C6), methyl (C1), amino (C2)

Key Differences :

  • Trp-P-1 vs. Trp-P-2 : Trp-P-1 has an additional methyl group at position 4, which enhances its DNA intercalation capacity compared to Trp-P-2 .
  • Amino-γ-carbolines vs. Imidazoquinolines: Trp-P-1/2 contain a pyridoindole core, whereas PhIP and Glu-P-1 feature fused imidazole rings, altering their metabolic activation pathways .
Mutagenic and Carcinogenic Potency
Compound Metabolic Activation Required Ames Test (Mutagenicity) Cal EPA Carcinogenic Potency (per µg/kg/day)
Trp-P-1 acetate Yes (S9 mix) Positive 1.4 × 10⁻⁶
Trp-P-2 acetate Yes (S9 mix) Positive 1.1 × 10⁻⁵
PhIP Yes (S9 mix) Positive Not reported in evidence
Glu-P-1 · HCl Yes (S9 mix) Positive Not reported in evidence

Findings :

  • Trp-P-1 exhibits lower carcinogenic potency than Trp-P-2, as per California EPA risk assessments .
  • Trp-P-2 is the most mutagenic among pyridoindole derivatives in CHL cell assays, while Trp-P-1 requires metabolic activation for full mutagenicity .
Mechanisms of Toxicity
Compound Apoptosis/Necrosis DNA Repair Inhibition GABA-A Receptor Antagonism
Trp-P-1 acetate Activates caspase-9 (apoptosis) and caspase-8 (necrosis) at 20–100 µM Inhibits T4 endonuclease V binding to UV-damaged DNA Potent antagonist (induces convulsions)
Trp-P-2 acetate Limited data Not reported Stronger antagonist than Trp-P-1
PhIP No co-mutagenic effects with UV No inhibition reported No significant activity

Key Insights :

  • Trp-P-1 uniquely induces both apoptosis and necrosis via divergent caspase pathways (caspase-9 for apoptosis; caspase-8 for necrosis) .
  • Its intercalation into DNA inhibits excision repair of UV-induced lesions (cyclobutane dimers and 6-4 photoproducts), enhancing mutagenesis .

Q & A

Q. What are the key considerations for synthesizing 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate in a laboratory setting?

The synthesis typically involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form crystalline products. Critical steps include:

  • Reaction optimization : Adjusting molar ratios (e.g., 0.1 mol sodium acetate to 0.11 mol aldehyde precursor) and reflux duration (3–5 hours) to maximize yield .
  • Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to acetic acid volatility and potential unclassified hazards .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Avoid direct contact; use gloves and lab coats. No human/animal exposure is permitted, as specified in safety data sheets .
  • Solubility : Pre-dissolve in dimethyl sulfoxide (DMSO) for biological assays, ensuring compatibility with experimental buffers .

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to correct for matrix effects .
  • UV-Vis Spectroscopy : Monitor absorbance at 254 nm in acetonitrile/water gradients, with a detection limit of 0.1 µg/mL .
  • Reference Standards : Cross-validate against commercial standards (e.g., Toronto Research Chemicals) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound?

  • Dose-Response Analysis : Conduct Ames tests across multiple bacterial strains (e.g., Salmonella typhimurium TA98) with varying concentrations (0.1–100 µM) to identify threshold effects .
  • Metabolic Activation : Include S9 liver microsomes to assess pro-mutagenic activity, as metabolic conversion may alter toxicity profiles .
  • Statistical Models : Apply logistic regression to differentiate between false positives (e.g., solvent artifacts) and true mutagenic signals .

Q. What experimental designs are optimal for studying the compound’s role in heterocyclic amine (HCA) formation?

  • Longitudinal Studies : Simulate cooking conditions (e.g., 150–250°C) to track HCA generation over time, using isotopic labeling (e.g., ¹³C) for precise quantification .
  • Control Groups : Compare with structurally related HCAs (e.g., Trp-P-1 acetate, MeAαC) to isolate mechanistic differences .
  • Theoretical Frameworks : Link results to HCA toxicity models (e.g., aryl hydrocarbon receptor activation) to contextualize findings .

Q. How can researchers integrate computational modeling with experimental data to predict biological interactions?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with cytochrome P450 enzymes, focusing on active-site residues (e.g., CYP1A2) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to forecast mutagenic potential .
  • Validation : Cross-check computational predictions with in vitro assays (e.g., luciferase reporter systems) to confirm interactions .

Q. What methodologies address challenges in synthesizing derivatives with enhanced selectivity?

  • Scaffold Modification : Introduce substituents at the indole C-4 or pyridine N-1 positions to alter electronic properties, monitored via NMR (¹H/¹³C) .
  • High-Throughput Screening : Test derivatives in kinase inhibition assays (e.g., Flt3 inhibitors) using fluorescence polarization .
  • Crystallography : Resolve X-ray structures to identify steric hindrance or hydrogen-bonding patterns influencing activity .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in dose-dependent cytotoxicity studies?

  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, adjusting for variables like cell type (e.g., HepG2 vs. HEK293) .
  • Sensitivity Analysis : Rank parameters (e.g., IC₅₀ values) by effect size to identify outliers or methodological inconsistencies .
  • Replication : Repeat experiments with blinded protocols to minimize bias, reporting confidence intervals for reproducibility .

Q. What strategies validate the compound’s role in epigenetic modulation?

  • ChIP-Seq : Profile histone modification patterns (e.g., H3K27ac) in treated vs. untreated cells to identify regulatory regions .
  • CRISPR Interference : Knock down candidate genes (e.g., DNMTs) to test dependency on DNA methylation pathways .
  • Pathway Enrichment : Use tools like DAVID or GSEA to map differentially expressed genes to oncogenic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
Reactant of Route 2
Reactant of Route 2
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

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